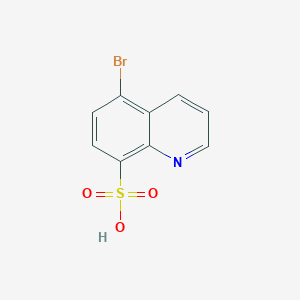

5-Bromoquinoline-8-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinoline-8-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJNEMMAAMNIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669442 | |

| Record name | 5-Bromoquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804430-48-6 | |

| Record name | 5-Bromoquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromoquinoline 8 Sulfonic Acid

Regioselective Synthesis Strategies for Quinoline-8-sulfonic Acid Precursors

The initial and crucial step in the synthesis of 5-bromoquinoline-8-sulfonic acid is the sulfonation of quinoline (B57606). This electrophilic substitution reaction must be carefully controlled to favor the formation of the desired 8-sulfonated isomer.

Sulfonation Pathways of Quinoline Ring Systems

Electrophilic substitution reactions on the quinoline ring, such as sulfonation, primarily occur on the benzene (B151609) ring portion of the molecule. uop.edu.pk The reaction of quinoline with fuming sulfuric acid typically yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The position of sulfonation is highly dependent on the reaction conditions, particularly temperature. gcwgandhinagar.com

Optimization of Reaction Conditions for Sulfonic Acid Introduction

The regioselectivity of the sulfonation of quinoline is a classic example of thermodynamic versus kinetic control. Heating quinoline with fuming sulfuric acid at a lower temperature, around 220°C, predominantly yields quinoline-8-sulfonic acid, which is the kinetically favored product. uop.edu.pkgcwgandhinagar.com Conversely, at a higher temperature of 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is the main product. gcwgandhinagar.com It has also been noted that quinoline-8-sulfonic acid can be converted to the more stable quinoline-6-sulfonic acid upon heating to 300°C. gcwgandhinagar.com

For the synthesis of this compound, the formation of quinoline-8-sulfonic acid is paramount. Therefore, maintaining the reaction temperature at approximately 220°C is critical. A continuous process has been developed where quinoline and oleum (B3057394) (fuming sulfuric acid) are reacted, with the heat of neutralization being utilized to promote the sulfonation. This method employs a weight ratio of oleum to quinoline of at least 2:1, with the oleum containing a high concentration of sulfur trioxide (50-65%). google.com

| Parameter | Condition | Primary Product |

| Temperature | 220°C | Quinoline-8-sulfonic acid uop.edu.pkgcwgandhinagar.com |

| Temperature | 300°C | Quinoline-6-sulfonic acid gcwgandhinagar.com |

| Reagent | Fuming Sulfuric Acid | Mixture of 5- and 8-sulfonic acids uop.edu.pk |

Bromination Approaches for C-5 Position Functionalization

With quinoline-8-sulfonic acid in hand, the next step is the introduction of a bromine atom at the C-5 position. This is another electrophilic substitution reaction, and various protocols have been developed to achieve this transformation with high regioselectivity.

Direct Halogenation Protocols for Quinoline Derivatives

Direct bromination of quinoline derivatives can be achieved using various brominating agents. For quinoline itself, direct bromination is challenging and often requires harsh conditions. However, the presence of the sulfonic acid group at the C-8 position influences the regioselectivity of further electrophilic substitution.

Several methods for the C-5 halogenation of quinoline derivatives have been developed. An efficient, metal-free method utilizes N-halosuccinimides (NCS, NBS, NIS) in water to achieve C5-selective halogenation. rsc.org Another metal-free protocol for the C5-halogenation of 8-substituted quinolines employs trihaloisocyanuric acid as the halogen source at room temperature, demonstrating high regioselectivity. rsc.org The bromination of 8-substituted quinolines, such as 8-methoxyquinoline, with molecular bromine has been shown to be regioselective for the C-5 position. acgpubs.orgresearchgate.net

For the direct bromination of quinoline-8-sulfonic acid, specific conditions are required to favor the C-5 position. The reaction of quinoline with bromine can lead to a mixture of 5- and 8-bromoquinolines. rsc.org

Indirect Bromination via Precursor Modification

Indirect methods for bromination can offer improved regioselectivity. One approach involves the modification of the precursor to direct the incoming electrophile. For instance, the bromination of 8-aminoquinoline (B160924) derivatives has been extensively studied. Copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source has been reported to be highly efficient and site-selective. beilstein-journals.org

While not a direct route to this compound, these methods highlight the strategies employed to control the position of halogenation on the quinoline ring system. The electronic nature of the substituent at the 8-position plays a critical role in directing the incoming bromine atom.

| Reagent | Substrate | Position of Bromination |

| N-Bromosuccinimide (NBS) | Quinoline derivatives | C-5 rsc.org |

| Trihaloisocyanuric acid | 8-substituted quinolines | C-5 rsc.org |

| Molecular Bromine (Br2) | 8-Methoxyquinoline | C-5 acgpubs.orgresearchgate.net |

| Alkyl Bromides (with Cu catalyst) | 8-Aminoquinoline amides | C-5 beilstein-journals.org |

Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound is typically achieved through a linear or convergent approach.

In a linear synthesis , quinoline is first sulfonated to produce quinoline-8-sulfonic acid, which is then brominated at the C-5 position. This is the most direct and commonly implied route.

A divergent synthesis could, in principle, start with a pre-functionalized benzene derivative that is then used to construct the quinoline ring system. For example, a brominated and sulfonated aniline (B41778) derivative could undergo a Skraup or Doebner-von Miller reaction to form the desired product. However, the control of regiochemistry in such cyclization reactions can be challenging.

Currently, the most practical and well-documented approach remains the sequential sulfonation and then bromination of quinoline. The optimization of each of these steps is key to achieving a high yield and purity of the final product, this compound.

Multi-Step Synthesis from simpler Quinoline Intermediates

A logical and widely supported method for preparing this compound involves a two-step process starting from quinoline. This pathway first introduces the sulfonic acid group at the 8-position, followed by the selective bromination at the 5-position.

Step 1: Sulfonation of Quinoline

The initial step involves the sulfonation of quinoline to produce the key intermediate, quinoline-8-sulfonic acid. This reaction is typically achieved by treating quinoline with fuming sulfuric acid (oleum). The reaction mixture is heated to ensure the regioselective introduction of the sulfonic acid group at the C-8 position of the quinoline ring acs.orgpatsnap.com. Historical studies have shown that while other isomers can form, the 8-sulfonic acid derivative can be effectively isolated due to its lower solubility acs.org.

The general procedure involves the slow addition of quinoline to fuming sulfuric acid while controlling the temperature, followed by heating for several hours patsnap.com. Upon completion, the reaction mixture is poured onto crushed ice, which causes the quinoline-8-sulfonic acid to precipitate out of the solution. The solid intermediate is then collected by filtration patsnap.comgoogle.com.

Step 2: Bromination of Quinoline-8-sulfonic acid

The second step is the electrophilic bromination of the pre-formed quinoline-8-sulfonic acid. In strongly acidic conditions, electrophilic substitution on the quinolinium cation occurs preferentially at the 5- and 8-positions pjsir.orgrsc.org. With the 8-position already occupied by the sulfonic acid group, the incoming electrophile (a positive bromine species, Br+) is directed to the 5-position.

This reaction is typically carried out in a strong acid medium, such as concentrated sulfuric acid. A brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is introduced to the solution of quinoline-8-sulfonic acid. In some cases, a catalyst such as silver sulfate (B86663) is used to facilitate the generation of the electrophilic bromine species pjsir.org. The reaction yields the final product, this compound.

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Sulfonation of Quinoline | Quinoline, Fuming Sulfuric Acid (Oleum) | Heating (e.g., 110-120°C) for several hours. patsnap.com |

| 2 | Bromination of Quinoline-8-sulfonic acid | Quinoline-8-sulfonic acid, Bromine (Br₂) or NBS, Concentrated Sulfuric Acid | Reaction in strong acid; may involve a catalyst like silver sulfate. pjsir.org |

One-Pot Reaction Sequences for Enhanced Efficiency

While a specific one-pot synthesis for this compound is not extensively documented, related methodologies highlight the drive for increased efficiency in quinoline chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction rsc.orgorganic-chemistry.org.

A highly relevant example of a simplified synthesis is the direct conversion of quinoline to quinoline-8-sulfonyl chloride. This process uses chlorosulfonic acid at elevated temperatures (around 140°C) to achieve both sulfonation and conversion to the sulfonyl chloride in a single step publish.csiro.au. This method bypasses the separate steps of first making the sulfonic acid and then converting it to the sulfonyl chloride publish.csiro.au. The resulting quinoline-8-sulfonyl chloride is a direct and reactive precursor that can be hydrolyzed to form quinoline-8-sulfonic acid, which could then be brominated as described previously. The existence of 5-Bromoquinoline-8-sulfonyl chloride has been noted, suggesting that direct chlorosulfonation of 5-bromoquinoline (B189535) or bromination of quinoline-8-sulfonyl chloride are feasible routes nih.gov.

The principle of enhancing efficiency is also demonstrated in other areas of quinoline synthesis, such as the one-pot Friedländer reaction, where o-nitroarylcarbaldehydes are reduced and condensed in situ with ketones or aldehydes to form substituted quinolines in high yields rsc.orgorganic-chemistry.org. These examples underscore the potential for developing a more streamlined, one-pot approach for this compound in the future.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is contingent upon effective purification and isolation methods at each stage of the process, from the starting materials to the final product.

The precursor, quinoline , can be purified by various methods, including vacuum distillation from zinc dust to remove impurities. Another technique involves conversion to a crystalline salt, such as the hydrochloride or picrate, which can be recrystallized and then converted back to the pure amine base lookchem.com.

For the quinoline-8-sulfonic acid intermediate, the primary isolation technique relies on its precipitation from the aqueous solution. After the sulfonation reaction, the mixture is carefully added to ice water, which drastically reduces the solubility of the sulfonic acid, causing it to crystallize patsnap.comgoogle.com. The solid product is then collected by filtration and can be washed with cold water to remove residual sulfuric acid google.com. Further purification can be achieved by recrystallization acs.org.

The purification of bromoquinoline intermediates and the final product often involves a series of steps. After the bromination reaction in sulfuric acid, the mixture is typically poured onto crushed ice. This is followed by neutralization using a base, such as aqueous ammonia (B1221849) or sodium hydroxide (B78521), to a specific pH orgsyn.org. The crude product can then be isolated by filtration if it precipitates, or by extraction into a suitable organic solvent like diethyl ether. The organic extracts are combined, washed with water or brine, and dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) orgsyn.org. Final purification is commonly achieved through techniques such as column chromatography over silica (B1680970) gel, fractional distillation under reduced pressure, or recrystallization from an appropriate solvent system orgsyn.orgacgpubs.org.

| Compound/Intermediate | Purification/Isolation Technique | Description |

| Quinoline (Precursor) | Distillation, Salt Formation | Vacuum distillation from zinc dust; or conversion to a crystalline salt (e.g., picrate), recrystallization, and regeneration. lookchem.com |

| Quinoline-8-sulfonic acid (Intermediate) | Precipitation & Filtration | The reaction mixture is poured into ice water to precipitate the product, which is then collected by filtration and washed. patsnap.comgoogle.com |

| Bromoquinoline Derivatives (General) | Extraction & Chromatography | Neutralization of the reaction mixture, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization. orgsyn.org |

| This compound (Final Product) | Precipitation & Washing | Isolated by precipitation from the reaction medium, followed by filtration and washing to remove impurities. |

Derivatization and Functionalization Strategies of 5 Bromoquinoline 8 Sulfonic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. wikipedia.org In the context of 5-bromoquinoline-8-sulfonic acid, the electron-withdrawing nature of the quinoline (B57606) ring system can facilitate the displacement of the bromide leaving group by a variety of nucleophiles. wikipedia.org This pathway is particularly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com

Introduction of Diverse Nucleophilic Moieties

The SNAr reaction on bromoquinolines allows for the introduction of a wide array of functional groups. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of halo-quinolines suggests that various nucleophiles can be employed. These include alkoxides, phenoxides, and amines, leading to the formation of ether and amino-quinoline derivatives, respectively. For instance, reactions on related halo-heterocycles like 2,4-dinitrofluorobenzene with amines are well-established. libretexts.org The reactivity of pyridines, which are also electron-deficient heterocycles, further supports the feasibility of these transformations on the quinoline core. wikipedia.org The classic Chichibabin reaction, where pyridine (B92270) reacts with an alkali-metal amide to form an aminopyridine, exemplifies the susceptibility of such systems to nucleophilic attack. wikipedia.org

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. libretexts.orgresearchgate.net The initial step involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a tetrahedral, non-aromatic Meisenheimer intermediate. libretexts.orgyoutube.com This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring, particularly when activating groups are present. youtube.com In the second step, the leaving group (bromide) is expelled, and the aromaticity of the quinoline ring is restored. libretexts.org

Recent studies on other heterocyclic systems, such as 5-bromo-1,2,3-triazines, have also explored the possibility of a concerted SNAr mechanism, where bond formation and bond cleavage occur in a single step, bypassing the discrete Meisenheimer intermediate. researchgate.netnih.gov Computational analyses and kinetic isotope effect studies have provided evidence for these concerted pathways, suggesting that the mechanism may be dependent on the specific nucleophile and substrate. researchgate.net While direct mechanistic studies on this compound are not specified, these findings on analogous systems provide a framework for understanding its reactivity.

Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.mewikipedia.org These reactions offer a powerful and versatile method for the derivatization of aryl halides like this compound, tolerating a wide range of functional groups. fiveable.menobelprize.org The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgwikipedia.orglibretexts.org

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nobelprize.orgwikipedia.org The reaction requires a palladium catalyst and a base to activate the organoboron species. wikipedia.org For example, bromoquinolines can react with pyridine boronic acid to produce the corresponding coupled product. youtube.com The choice of ligand, such as electron-donating and sterically demanding phosphines, can significantly influence the reaction's efficiency. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The mild reaction conditions have made it a popular method for synthesizing complex molecules. wikipedia.org While copper-free versions exist, the copper co-catalyst is thought to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orglibretexts.org The reaction has been successfully applied to bromo-substituted heterocycles, including the coupling of 3-bromoquinoline (B21735) with prop-2-yn-1-ol under aqueous micellar conditions. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions on Bromo-Heterocycles This table presents data for analogous bromo-heterocyclic compounds to illustrate the reaction conditions, as specific data for this compound was not available in the search results.

| Reaction Type | Bromo-Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromoquinoline | Pyridine boronic acid | Palladium complex | Base | Pyridinyl-quinoline | Not specified | youtube.com |

| Sonogashira | 3-Bromoquinoline | Prop-2-yn-1-ol | CataCXium A Pd G3 | Saponin-based micelles in water, ambient temp. | 3-(3-hydroxyprop-1-yn-1-yl)quinoline | Good | researchgate.net |

| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd/Cu catalyst | Base, various conditions | 5-(Phenylethynyl)indole | Variable | researchgate.net |

Palladium-Catalyzed C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgias.ac.in This reaction has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aryl amine product. wikipedia.orglibretexts.org

The reaction has been successfully applied to quinoline derivatives. For instance, 5-bromo-8-benzyloxyquinoline has been coupled with secondary anilines using palladium catalysts with sterically demanding phosphine (B1218219) ligands. ias.ac.in The choice of ligand is critical for achieving high yields and reaction rates. ias.ac.innih.gov Ligands like XPhos, RuPhos, and SPhos have been shown to be effective for the coupling of various amines with bromobenzene. nih.gov

Table 2: Buchwald-Hartwig Amination of a Quinoline Derivative Data based on the coupling of 5-bromo-8-benzyloxyquinoline, a closely related analog.

| Amine Coupling Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-methylaniline | Pd(OAc)2 | L1 (a biaryl phosphine) | NaOtBu | Toluene | 110 | 96 | ias.ac.in |

| Diphenylamine | Pd(OAc)2 | L1 (a biaryl phosphine) | NaOtBu | Toluene | 110 | 95 | ias.ac.in |

| N-ethylaniline | Pd(OAc)2 | L1 (a biaryl phosphine) | NaOtBu | Toluene | 110 | 94 | ias.ac.in |

Emerging Transition Metal-Catalyzed Transformations

Research into transition metal catalysis is continually evolving, with new catalysts and reaction pathways being developed. While palladium remains a dominant metal in cross-coupling, other metals like nickel are also gaining attention for similar transformations, sometimes offering different reactivity or cost-effectiveness. acs.org

Recent advancements include the development of novel N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity in Suzuki-Miyaura and Sonogashira reactions, even at low catalyst loadings. nih.govlibretexts.org Furthermore, dearomative cycloaddition reactions catalyzed by visible light energy transfer represent an innovative strategy for transforming flat aromatic systems into complex three-dimensional structures. acs.org For example, EnT-catalyzed intermolecular dearomative cycloadditions of heteroarenes like thiazoles have been developed, leading to unique molecular scaffolds. acs.org Although not yet applied directly to this compound, these emerging methods highlight the future potential for creating novel derivatives from this and other heteroaromatic precursors. acs.org

Modifications of the Sulfonic Acid Group

The sulfonic acid group at the C-8 position is a versatile functional handle that can be converted into several other sulfur-containing groups, most notably sulfonamides and sulfonate esters. The initial step for these transformations typically involves the conversion of the sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride.

The synthesis of sulfonamides and sulfonate esters from this compound is a well-established strategy for expanding its chemical diversity.

Sulfonamides: The most common route to quinoline sulfonamides proceeds via an intermediate sulfonyl chloride. researchgate.net this compound can be converted to 5-bromoquinoline-8-sulfonyl chloride by reacting it with chlorinating agents like phosphorus pentachloride or thionyl chloride. researchgate.netwikipedia.org This highly reactive sulfonyl chloride is then treated with a primary or secondary amine under anhydrous conditions to yield the corresponding sulfonamide. researchgate.netnih.gov Research on related quinoline systems, such as 8-hydroxyquinoline-5-sulfonyl chloride, has demonstrated successful condensation with various amines in solvents like anhydrous acetonitrile (B52724) to produce a library of sulfonamide derivatives. nih.gov

Sulfonate Esters: The conversion of sulfonic acids to sulfonate esters can also be achieved through the sulfonyl chloride intermediate. wikipedia.org The reaction of 5-bromoquinoline-8-sulfonyl chloride with an alcohol or phenol (B47542) would furnish the desired sulfonate ester. Alternative methods for esterification include the direct reaction of the sulfonic acid with orthoformates, which can smoothly produce methyl or ethyl esters. A modern and efficient approach involves the iodine-induced cross-coupling reaction of sodium sulfinates with phenols, which proceeds under mild conditions. rsc.org Furthermore, palladium-catalyzed methods have been developed to convert aryl halides to sulfonyl fluorides, which can then be transformed into sulfonic esters under mild conditions using a base like cesium carbonate. acs.org

Table 1: Synthesis of Sulfonamides and Sulfonate Esters

| Derivative | Intermediate | Key Reagents | Reaction Type |

|---|---|---|---|

| Sulfonamide | 5-Bromoquinoline-8-sulfonyl chloride | 1. PCl5 or SOCl2 2. Primary/Secondary Amine (R2NH) | Chlorination followed by Amination |

| Sulfonate Ester | 5-Bromoquinoline-8-sulfonyl chloride | 1. PCl5 or SOCl2 2. Alcohol (R'OH) | Chlorination followed by Alcoholysis |

| Sulfonate Ester | This compound | Trialkyl Orthoformate (e.g., HC(OEt)3) | Direct Esterification |

| Sulfonate Ester | Sodium 5-bromoquinoline-8-sulfinate | Phenol, Iodine (I2) | Iodine-Induced Cross-Coupling |

Beyond amides and esters, the sulfonic acid group can be transformed into other key sulfur-containing functionalities. These transformations often leverage the sulfonyl chloride intermediate.

Sulfonyl Azides: Quinoline-8-sulfonyl chloride has been shown to react with sodium azide (B81097) to produce the corresponding quinoline-8-sulfonyl azide. researchgate.net This derivative is noted for its relative stability compared to the corresponding sulfonyl hydrazide. researchgate.net

Sulfonyl Hydrazides: Reaction of quinoline-8-sulfonyl chloride with hydrazine (B178648) or phenylhydrazine (B124118) yields the respective sulfonyl hydrazide and phenylhydrazide. researchgate.net These compounds can serve as precursors for further derivatization, such as the formation of sulfonohydrazones via condensation with carbonyl compounds. researchgate.net

Reductive Transformations: While specific examples for this compound are not detailed, general methodologies exist for the reduction of aryl sulfonic acids and their derivatives. Strong reducing agents can convert sulfonyl chlorides to the corresponding thiols. The transformation can also proceed stepwise, with reduction to a sulfinate intermediate. rsc.org

Desulfonation: Aryl sulfonic acids can undergo hydrolytic desulfonation when heated in aqueous acid, which removes the sulfonic acid group and replaces it with a hydrogen atom. wikipedia.org This reaction effectively reverts the C-8 position to an unsubstituted C-H bond, offering a strategic route to remove the directing group after it has served its purpose. For quinoline, sulfonation is known to be reversible, with the thermodynamically favored isomer being formed at higher temperatures. tutorsglobe.com

Functionalization of the Quinoline Core

The quinoline ring system itself is a target for derivatization. The presence of the bromine atom at C-5 and the sulfonic acid group at C-8, both of which are electron-withdrawing, significantly influences the reactivity of the aromatic system.

Functionalization at positions other than C-5 and C-8 requires overcoming the deactivating effects of the existing substituents and exploiting the inherent reactivity patterns of the quinoline nucleus.

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nitrogen atom. researchgate.net Electrophilic attack typically occurs on the benzene ring at positions C-5 and C-8. quora.comquimicaorganica.orguop.edu.pk Since these positions are blocked in this compound, further electrophilic substitution is challenging. Any subsequent attack would likely be directed to the C-6 position, which is the remaining activated position on the carbocyclic ring, though the reaction would require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. uop.edu.pk This reactivity is enhanced by the electron-withdrawing substituents on the benzene ring. Reactions such as the Chichibabin reaction, involving treatment with sodamide, could potentially introduce an amino group at the C-2 position. uop.edu.pk Similarly, strong nucleophiles like organolithium reagents or potassium hydroxide (B78521) can introduce alkyl or hydroxyl groups at C-2 or C-4. uop.edu.pk

Transition Metal-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. Suzuki (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) reactions could be employed to forge new carbon-carbon and carbon-heteroatom bonds at this position.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for regioselective functionalization. nih.gov For quinolines, C-H activation can be directed to various positions, including C-2, C-4, and even positions on the carbocyclic ring, depending on the catalyst and directing group used. mdpi.comnih.gov For this compound, C-H activation could potentially functionalize positions C-2, C-4, C-6, and C-7, providing access to derivatives that are difficult to obtain through classical methods.

Table 2: Potential Remote Site Derivatization Reactions

| Position(s) | Reaction Type | Potential Reagents/Catalysts | Functional Group Introduced |

|---|---|---|---|

| C-2, C-4 | Nucleophilic Aromatic Substitution | NaNH2, R-Li, KOH | -NH2, -R, -OH |

| C-5 | Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Aryl group |

| C-5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| C-2, C-4, C-6, C-7 | C-H Activation | Pd, Rh, or Cu catalysts | Aryl, Alkyl, etc. |

The nitrogen atom in the quinoline ring is a key center of reactivity, influencing the properties of the entire molecule.

Basicity and Salt Formation: As a tertiary base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. tutorsglobe.comiust.ac.ir This protonation significantly increases the electron-withdrawing nature of the heterocyclic ring, further deactivating the entire system towards electrophilic attack but enhancing its susceptibility to nucleophilic attack. stackexchange.com

N-Alkylation and N-Acylation: The nitrogen lone pair can act as a nucleophile, reacting with alkyl or acyl halides. tutorsglobe.com This leads to the formation of N-alkylquinolinium or N-acylquinolinium salts. The resulting permanent positive charge on the nitrogen atom profoundly alters the molecule's electronic properties and subsequent reactivity.

N-Oxidation: Treatment of the quinoline with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding this compound N-oxide. The formation of the N-oxide is a powerful strategic move; it activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack and can serve as a directing group for metal-catalyzed C-H functionalization reactions. mdpi.com

Coordination Chemistry and Metal Complexation Studies of 5 Bromoquinoline 8 Sulfonic Acid

Ligand Design Principles and Coordination Modes

The design of a ligand is crucial for its intended application, influencing factors such as selectivity for specific metal ions, the stability of the resulting complex, and the geometry of the coordination sphere. 5-Bromoquinoline-8-sulfonic acid incorporates several key features that define its potential as a chelating agent.

The primary mode of coordination for this compound is expected to be as a bidentate ligand, utilizing the nitrogen atom of the quinoline (B57606) ring and an oxygen atom from the sulfonic acid group to form a stable five-membered chelate ring with a metal ion. This chelation is analogous to that observed in the well-studied 8-hydroxyquinoline (B1678124) and its derivatives, where the deprotonated hydroxyl group and the quinoline nitrogen are the coordinating sites. nih.govnih.gov The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center.

The sulfonic acid group (-SO₃H) is a strong acid and will readily deprotonate in solution to form the sulfonate group (-SO₃⁻). The negatively charged oxygen atoms of the sulfonate are excellent donors and can coordinate to a metal ion. The formation of a chelate ring is a thermodynamically favorable process, known as the chelate effect, which leads to enhanced stability of the resulting metal complex compared to coordination with monodentate ligands. The geometry of the ligand, with the nitrogen and sulfonic acid group in close proximity at the 8-position of the quinoline ring, is ideal for forming a stable five-membered ring upon coordination to a metal ion.

The presence of a bromine atom at the 5-position of the quinoline ring is expected to influence the electronic properties and steric profile of the ligand, thereby affecting the coordination geometry and stability of its metal complexes.

Steric Effects: The bromine atom is relatively large and its presence at the 5-position can introduce steric hindrance around the coordination sphere. This steric bulk may influence the preferred coordination geometry of the metal complex and could potentially limit the number of ligands that can coordinate to a single metal ion. For instance, it might favor the formation of complexes with lower coordination numbers or distorted geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of coordination compounds with this compound would typically involve the reaction of a soluble salt of the desired transition metal (e.g., chlorides, nitrates, or sulfates) with the ligand in a suitable solvent. The choice of solvent would depend on the solubility of both the metal salt and the ligand. Water or a mixture of water and a polar organic solvent like ethanol (B145695) or dimethylformamide (DMF) would likely be employed, given the polar nature of the sulfonic acid group. uci.edu

The reaction is generally carried out by mixing stoichiometric amounts of the metal salt and the ligand, often with gentle heating to facilitate the reaction. The pH of the solution can be a critical parameter, as the deprotonation of the sulfonic acid group is necessary for coordination. The resulting metal complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent.

Table 1: Potential Transition Metal Complexes with this compound

| Metal Ion | Potential Complex Formula | Expected Geometry |

| Cu(II) | [Cu(C₉H₅BrNO₃S)₂] | Distorted Octahedral |

| Ni(II) | [Ni(C₉H₅BrNO₃S)₂(H₂O)₂] | Octahedral |

| Co(II) | [Co(C₉H₅BrNO₃S)₂(H₂O)₂] | Octahedral |

| Zn(II) | [Zn(C₉H₅BrNO₃S)₂] | Tetrahedral or Octahedral |

| Fe(III) | [Fe(C₉H₅BrNO₃S)₃] | Octahedral |

Note: The formulas and geometries are hypothetical and based on common coordination numbers and geometries for these metal ions with similar bidentate ligands.

The stoichiometry of the resulting metal complexes would depend on the charge and preferred coordination number of the metal ion, as well as the steric constraints imposed by the ligand. For divalent transition metals like Cu(II), Ni(II), and Co(II), a 1:2 metal-to-ligand ratio is common, leading to complexes of the type [M(L)₂]. In some cases, solvent molecules such as water may also coordinate to the metal center to satisfy its coordination sphere. For trivalent metals like Fe(III), a 1:3 metal-to-ligand ratio is often observed, forming a neutral complex [M(L)₃].

The connectivity in these assemblies would primarily involve the bidentate chelation of the ligand to the metal center. The characterization of these complexes would rely on a variety of analytical techniques:

Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the S-O bonds in the sulfonate group upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Supramolecular Assembly and Extended Frameworks

Beyond the formation of discrete mononuclear complexes, this compound has the potential to participate in the formation of supramolecular assemblies and extended coordination polymers. The sulfonate group, with its multiple oxygen atoms, can act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks.

Furthermore, the planar quinoline ring system can engage in non-covalent interactions such as π-π stacking, which can play a crucial role in stabilizing the extended structure. The bromine atom can also participate in halogen bonding, another type of non-covalent interaction that can direct the assembly of molecules in the solid state. The interplay of coordination bonds and these weaker interactions could lead to the formation of novel materials with interesting structural and functional properties. While no specific examples of supramolecular structures involving this compound have been reported, the principles of crystal engineering suggest that this ligand is a promising candidate for the construction of such architectures.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and MOFs typically involves the reaction of a metal salt with a multitopic organic ligand under specific conditions (e.g., solvothermal synthesis). For this compound to be an effective linker, it would need to coordinate to multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The sulfonic acid group, in particular, could provide a coordination site to bridge metal ions. Research on analogous compounds, such as those based on 5-bromonicotinic acid, has resulted in the formation of novel MOFs with interesting properties. However, no such studies have been reported for this compound.

Self-Assembly Processes in Solution and Solid State

The self-assembly of metal complexes is governed by the coordination preferences of the metal ion and the geometry of the ligand, as well as by non-covalent interactions such as hydrogen bonding and π-π stacking. For related 8-hydroxyquinolinate-based complexes, the choice of metal salt and solvent system has been shown to influence the final structure, leading to mononuclear, binuclear, or trinuclear species. A detailed investigation into the self-assembly of this compound would require extensive crystallographic and spectroscopic analysis of the products formed under various reaction conditions, which is currently not available.

Advanced Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes relies heavily on spectroscopic techniques to determine their structure and electronic properties.

Elucidation of Electronic Structure and Ligand Field Effects

UV-visible spectroscopy is a primary tool for investigating the electronic transitions within a metal complex. The coordination of a ligand to a metal ion typically results in shifts in the absorption bands corresponding to intra-ligand transitions and the appearance of new bands due to ligand-to-metal or metal-to-ligand charge transfer. For instance, studies on iron(III) complexes with 8-hydroxyquinoline derivatives have utilized UV-vis spectroscopy in conjunction with theoretical calculations to understand the electronic structure and the stability of different spin states. Such detailed analysis for this compound complexes is absent from the literature.

Vibrational and Rotational Spectroscopy for Structural Confirmation

Infrared (IR) and Raman spectroscopy are used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of key functional groups upon complexation provide direct evidence of bonding. For example, a shift in the C=N stretching vibration in the quinoline ring and changes in the S-O stretching frequencies of the sulfonate group would indicate their involvement in coordination. While general vibrational spectroscopic studies of quinoline derivatives exist, specific data for metal complexes of this compound, including detailed band assignments, are not documented.

Spectroscopic and Photophysical Investigations of 5 Bromoquinoline 8 Sulfonic Acid and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Analysis of UV-Vis Absorption Profiles and Band Assignments

No published data are available regarding the UV-Vis absorption spectrum of 5-Bromoquinoline-8-sulfonic acid.

Fluorescence and Phosphorescence Emission Characteristics

There are no available studies reporting the fluorescence or phosphorescence emission properties of this compound.

Solvent and pH Effects on Photophysical Behavior

Information on how solvent polarity or pH affects the photophysical properties of this compound is not available in the current scientific literature.

Time-Resolved Spectroscopic Studies

Investigation of Excited State Lifetimes and Relaxation Pathways

No time-resolved spectroscopic studies have been published that would provide data on the excited-state lifetimes and relaxation pathways of this compound.

Dynamics of Photoinduced Processes

There is no information available concerning the dynamics of any photoinduced processes for this compound.

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

The definitive structural elucidation of complex molecules like this compound and its derivatives necessitates the application of advanced spectroscopic techniques that provide insights beyond simple identification. These methods are crucial for confirming connectivity, determining stereochemistry, and understanding intermolecular interactions in the solid state.

Advanced NMR Spectroscopic Applications for Complex Structures

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for initial characterization, complex substituted quinolines often exhibit spectra where simple analysis of chemical shifts and coupling constants is insufficient for unambiguous assignment. acs.orgresearchgate.net The introduction of substituents like a bromine atom and a sulfonic acid group at the 5- and 8-positions, respectively, induces significant changes in the electronic environment of the quinoline (B57606) ring, leading to complex splitting patterns and potential signal overlap. uncw.eduuncw.edu

Advanced two-dimensional (2D) NMR techniques are indispensable for the complete structural confirmation of such complex derivatives. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal in establishing the precise connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. For this compound, COSY would be instrumental in tracing the proton network within the pyridine (B92270) and benzene (B151609) rings, confirming the substitution pattern. For example, it would clearly show the correlation between H-2, H-3, and H-4 of the pyridine ring and between H-6 and H-7 of the benzene ring. acs.orgunirioja.es

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It provides an unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying and assigning quaternary carbons, which are not observed in HSQC spectra. For instance, the correlation between the proton at H-7 and the carbon C-5 would help confirm the position of the bromine atom. Similarly, correlations from protons on the benzene ring (H-6, H-7) to the carbon bearing the sulfonic acid group (C-8) would definitively place the sulfonyl moiety. mdpi.com

In a study on highly brominated quinolines, 1D and 2D NMR techniques were crucial for confirming the structure of 3,5,6,7-tetrabromo-8-methoxyquinoline. nih.gov The ¹H NMR spectrum showed two doublet signals with a meta coupling, and the APT and HMBC spectra confirmed the positions of the bromine substituents and the methoxy (B1213986) group. nih.gov A similar approach would be vital for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound (based on related compounds)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale/Reference |

| H-2 | ~8.9 | dd | J = 4.0, 1.2 | Downfield shift due to proximity to nitrogen. researchgate.net |

| H-3 | ~7.5 | dd | J = 8.4, 4.0 | Typical quinoline pattern. researchgate.net |

| H-4 | ~8.4 | dd | J = 8.4, 1.2 | Typical quinoline pattern. researchgate.net |

| H-6 | ~7.6 | d | J = 8.0 | Influenced by adjacent sulfonic acid group. researchgate.net |

| H-7 | ~7.8 | d | J = 8.0 | Influenced by adjacent bromine and sulfonic acid groups. researchgate.net |

This table is predictive and based on data from similar substituted quinolines. Actual experimental values may vary.

X-ray Diffraction Analysis of Single Crystals and Cocrystals

X-ray diffraction of single crystals is the gold standard for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com For a molecule like this compound, a single-crystal X-ray structure would definitively confirm the substitution pattern and reveal how the molecules pack in the crystal lattice. This analysis would detail the hydrogen bonding interactions involving the sulfonic acid group and any π–π stacking interactions between the quinoline rings. nih.gov

For instance, the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide revealed the presence of N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions, which dictate the supramolecular assembly. nih.gov A similar analysis for this compound would be expected to show strong hydrogen bonds involving the acidic proton of the sulfonyl group, likely forming dimers or extended networks.

Cocrystals

The concept of crystal engineering can be applied to form cocrystals of this compound with other molecules (coformers). nih.gov Cocrystals are multi-component crystalline solids where the components are held together by non-covalent interactions, such as hydrogen bonding. nih.gov The sulfonic acid group is an excellent hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor, making this compound a prime candidate for cocrystallization with a variety of coformers, including those with amide or pyridine functional groups. nih.govnih.gov

The formation of cocrystals can systematically modify the physicochemical properties of a compound. acs.org An X-ray diffraction study of a cocrystal would not only confirm its formation but also elucidate the specific supramolecular synthons—the recurring hydrogen bond patterns—that govern the assembly of the API and the coformer. nih.gov

Table 2: Crystallographic Data for a Representative Substituted Quinoline Complex

| Parameter | Value |

| Compound | [Ag(ethyl-3-quinolate)₂(citrate)] mdpi.com |

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 8.6475(2) mdpi.com |

| b (Å) | 11.4426(3) mdpi.com |

| c (Å) | 15.2256(3) mdpi.com |

| α (°) | 73.636(2) mdpi.com |

| β (°) | 79.692(2) mdpi.com |

| γ (°) | 86.832(2) mdpi.com |

| Volume (ų) | 1422.19(6) mdpi.com |

This table presents data for a related quinoline complex to illustrate typical crystallographic parameters and is not data for this compound.

Computational and Theoretical Studies of 5 Bromoquinoline 8 Sulfonic Acid

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are a cornerstone of modern chemical research, providing fundamental insights into molecular properties. However, for 5-bromoquinoline-8-sulfonic acid, this chapter is largely unwritten.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used method to investigate the ground state electronic structure of molecules, yielding crucial information about molecular geometry, orbital energies, and charge distribution. While numerous studies have employed DFT to analyze various quinoline (B57606) derivatives, no specific data from DFT calculations on this compound are available. Such a study would be invaluable for understanding how the bromo and sulfonic acid substituents at the 5- and 8-positions, respectively, influence the electronic landscape of the quinoline core.

Time-Dependent DFT (TD-DFT) for Excited State Properties

The study of excited state properties, crucial for understanding a molecule's response to light and its potential in photochemistry and materials science, is often conducted using Time-Dependent DFT (TD-DFT). This method can predict electronic absorption and emission spectra. The literature lacks any TD-DFT studies focused on this compound, leaving its photophysical properties unexplored from a theoretical standpoint.

Prediction of Reactivity and Regioselectivity

Computational methods can predict the most likely sites for chemical reactions on a molecule. This is of great importance for synthetic chemists looking to modify the molecule. The reactivity and regioselectivity of this compound have not been computationally predicted, meaning that predictions about its behavior in chemical reactions are based on general principles rather than specific calculations.

Molecular Modeling and Dynamics Simulations: A Path Forward

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with their environment. This is another area where research on this compound is currently lacking.

Conformational Analysis and Intermolecular Interactions

Understanding the stable three-dimensional arrangements (conformations) of this compound and how it interacts with other molecules is key to predicting its physical properties and biological activity. There are currently no published studies on the conformational analysis or intermolecular interactions of this compound.

Ligand-Receptor/Metal Binding Simulations

Simulations of how a molecule binds to a biological receptor or a metal ion are vital for drug discovery and materials science. The potential of this compound as a ligand has not been explored through binding simulations. Such studies could guide the design of new drugs or functional materials.

Advanced Computational Methodologies

Solvation Models for Solution-Phase Behavior

There is no available research data on the application of solvation models to study the solution-phase behavior of this compound.

Prediction of Spectroscopic Signatures

There is no available research data on the theoretical prediction of spectroscopic signatures for this compound.

Advanced Applications of 5 Bromoquinoline 8 Sulfonic Acid and Its Derivatives in Chemical Systems

Catalytic Systems Development

The unique structural features of 5-bromoquinoline-8-sulfonic acid, combining a heterocyclic quinoline (B57606) ring with a bromo substituent and a sulfonic acid group, make it and its derivatives versatile components in the development of advanced catalytic systems. These compounds can function as ligands, acid catalysts, or be integrated into solid supports for heterogeneous catalysis.

Ligand Role in Organometallic Catalysis for Organic Transformations

While direct research on this compound as a ligand in organometallic catalysis is not extensively detailed in the provided results, the broader class of quinoline derivatives is well-established for this role. The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonic acid group can act as coordination sites for metal centers. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing the activity and selectivity of the catalyst in various organic transformations. For instance, quinoline-based ligands are integral to numerous catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic effects of the bromo and sulfonic acid substituents on the quinoline core would be expected to fine-tune the ligand's properties, although specific examples for this exact compound are not prevalent in the search results.

Application as a Brønsted Acid Catalyst or Co-catalyst in Organic Synthesis

The sulfonic acid group (-SO₃H) in this compound imparts strong Brønsted acidity to the molecule. This characteristic allows it to function as a proton donor, catalyzing a variety of acid-mediated organic reactions. Brønsted acid catalysts are crucial in transformations such as esterifications, acetalizations, and multicomponent reactions like the Biginelli reaction. mdpi.com For example, sulfonic acid-functionalized materials have been shown to be effective catalysts for such reactions. mdpi.com In some catalytic systems, a Brønsted acid can work in synergy with a metal catalyst. For instance, in the oxidative homocoupling of terminal alkynes catalyzed by palladium species on a zeolite support, the Brønsted acid sites on the support play a crucial role in the catalytic cycle. rsc.org The presence of the quinoline moiety in this compound could also influence the catalytic activity through secondary interactions with substrates or transition states.

Heterogeneous Catalysis Incorporating the Compound on Supports

Immobilizing this compound onto a solid support offers the advantages of heterogeneous catalysis, such as easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. The sulfonic acid group provides a convenient anchor for grafting onto various supports like silica (B1680970), polymers, or carbon-based materials like Starbon®. starbons.com Nanoporous polymer resins functionalized with sulfonic acid groups have demonstrated high catalytic activity and molecular-size selectivity in reactions like esterification. rsc.orgrsc.org These solid-supported catalysts can be designed to have high densities of catalytic sites within their pores, enhancing reactivity. rsc.org For example, a polymer-supported dioxidovanadium(V) complex, which also contains a sulfonic acid-like functional group, has been used as a heterogeneous catalyst for the Biginelli reaction. mdpi.com The catalyst's stability and reusability are key features of such systems. mdpi.com

Sensing and Detection Mechanisms

The quinoline scaffold is a well-known fluorophore and chromophore, making its derivatives, including this compound, excellent candidates for the development of chemical sensors. nih.gov These sensors can detect metal ions and other analytes through changes in their fluorescent or colorimetric properties.

Development of Fluorescent Chemosensors for Metal Ions or Other Analytes

Derivatives of quinoline are extensively used in the design of fluorescent chemosensors for various metal ions. nih.govnih.gov For example, 8-aminoquinoline-based chemosensors have been developed for the selective detection of Zn²⁺ and Al³⁺ ions, with detection limits in the nanomolar range. nih.gov Similarly, a mono-Schiff base of a quinoline derivative has been shown to be a selective fluorescent-colorimetric sensor for Pb²⁺ ions. nih.gov The sensing mechanism often involves the coordination of the metal ion to the quinoline derivative, which leads to a change in the fluorescence intensity or wavelength. This can be a "turn-off" response, where the fluorescence is quenched upon binding, or a "turn-on" response. The sulfonic acid group in this compound enhances water solubility, which is a desirable property for sensors used in aqueous or biological systems. uci.edu The fluorescence properties of metal complexes with 8-hydroxyquinoline-5-sulfonic acid have been extensively studied, with 42 different metal species forming fluorescent chelates. uci.edu

Design of Chromogenic or Luminescent Probes

Beyond fluorescence, quinoline derivatives can also be designed as chromogenic (color-changing) or luminescent probes. A quinoline-based sensor for Pb²⁺ ions, for instance, exhibited both a colorimetric and a fluorescent response. nih.gov The development of libraries of fluorescent probes allows for efficient screening to identify probes for specific applications, such as tumor imaging. rsc.org The tunability of the quinoline scaffold through chemical modification allows for the rational design of probes with specific properties. For example, the addition of a dimethylamino group to a quinoline derivative can induce fluorescence, turning a bioactive molecule into a trackable fluorescent probe. nih.gov This approach has been used to visualize the accumulation of an anticancer agent within cells. nih.gov The versatility of the quinoline structure also allows for its incorporation into more complex probe designs, such as dual-modal imaging agents that combine fluorescence with another imaging modality like PET. nih.gov

Materials Science and Functional Materials (excluding OLEDs)

The unique combination of a bulky, electron-withdrawing bromine atom at the 5-position and a strongly acidic, hydrophilic sulfonic acid group at the 8-position of the quinoline ring system endows this compound with properties that are highly desirable for the creation of sophisticated functional materials. These substituents modulate the electronic landscape, solubility, and intermolecular interaction capabilities of the quinoline core, paving the way for its use in polymers, self-assembled structures, and optical systems.

Integration into Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their environment. These stimuli can include pH, temperature, light, or the presence of specific ions or molecules. The incorporation of functional monomers like this compound into polymer chains can impart these responsive behaviors.

The sulfonic acid (-SO₃H) group is a key enabler of pH-responsiveness. As a strong acid, it remains ionized (as -SO₃⁻) over a wide pH range, imparting a negative charge to the polymer backbone. This has several effects:

pH-Responsive Swelling: In hydrogels, the electrostatic repulsion between the sulfonate groups causes the polymer network to expand and absorb large amounts of water. Changes in the ionic strength of the surrounding solution can shield these charges, causing the hydrogel to shrink. This property is fundamental for creating sensors, actuators, and controlled-release systems.

Enhanced Hydrophilicity: The sulfonic acid group significantly increases the water solubility of polymers, making them suitable for aqueous environments and biomedical applications. nih.gov Natural and synthetic polymers are often functionalized with groups like hydroxyl (–OH), carboxyl (–COOH), and sulfonic acid (–SO₃H) to create hydrogels capable of absorbing large quantities of water. nih.gov

Ionic Crosslinking: The sulfonate group can form ionic crosslinks with multivalent cations, leading to the formation of reversible polymer networks or gels.

The quinoline moiety itself contributes to the polymer's properties by introducing rigidity, thermal stability, and potential for fluorescence and metal chelation. The nitrogen atom in the quinoline ring can be protonated at low pH, introducing a positive charge and further modifying the polymer's conformation and solubility. researchgate.net The bromine atom adds steric bulk and increases the polymer's refractive index, while also providing a site for further chemical modification, for instance, through cross-coupling reactions.

| Polymer System Component | Functionality Provided | Resulting Polymer Property | Potential Application |

| Sulfonic Acid Group | Strong acidity, permanent anion | pH and ionic strength sensitivity, hydrophilicity | Smart hydrogels, drug delivery, water treatment membranes |

| Quinoline Ring | Rigidity, aromaticity, N-atom | Thermal stability, fluorescence, metal-ion coordination | Chemosensors, stimuli-responsive optical materials |

| Bromo-substituent | Electron-withdrawing, steric bulk | Modified electronics, increased refractive index, reaction site | Advanced optical polymers, functionalizable polymer scaffolds |

This table illustrates the potential contributions of the functional groups of this compound when integrated into a polymer system, based on established principles of polymer chemistry.

Self-Assembled Systems and Nanomaterials

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic forces. Quinoline derivatives are excellent candidates for building self-assembled systems due to their planar, aromatic structure, which promotes π–π stacking.

The structure of this compound is particularly suited for directing self-assembly:

π–π Stacking: The flat quinoline rings can stack on top of each other, forming columnar or layered nanostructures.

Hydrogen Bonding and Electrostatic Interactions: The sulfonic acid group is a strong hydrogen bond donor and, in its deprotonated sulfonate form, a hydrogen bond acceptor. It can also participate in strong electrostatic interactions with cationic species.

Amphiphilic Nature: In certain solvents, the molecule can exhibit amphiphilic character, with the hydrophilic sulfonic acid group orienting towards the polar phase and the more hydrophobic bromo-quinoline portion orienting away. This can drive the formation of micelles, vesicles, or other complex nanostructures.

Research on related quinoline derivatives has shown their ability to form supramolecular gels and other nanomaterials. For example, some quinoline derivatives can self-assemble into organogels, with the final structure and properties being highly dependent on the solvent and intermolecular forces. Current time information in Bangalore, IN. A study on 8-hydroxyquinoline-5-sulfonic acid (a close analog) demonstrated its use in creating fibrous materials through electrospinning with polymers like PVA and chitosan, where ionic interactions between the sulfonic acid group and the polymer were crucial. Furthermore, cobalt(II) complexes of 8-hydroxyquinoline-5-sulfonic acid have been integrated with reduced graphene oxide to form hybrid nanomaterials for chemiluminescence applications, showcasing the utility of this scaffold in creating functional nanoplatforms.

The presence of the bromine atom can further influence self-assembly by introducing halogen bonding capabilities and modifying the electronic distribution of the quinoline ring, thus fine-tuning the π–π stacking interactions.

| Interaction Type | Driving Force | Resulting Nanostructure | Research Finding Reference |

| π–π Stacking | Aromatic quinoline core | Ordered stacks, fibers, gels | Quinoline derivative organogels Current time information in Bangalore, IN. |

| Electrostatic/Ionic | Sulfonic acid group with cations/polymers | Crosslinked networks, composite fibers | 8-HQS with Chitosan |

| Coordination | Quinoline N and/or adjacent group with metals | Metal-organic complexes, hybrid materials | Co(II)-8-HQS on graphene |

This table summarizes key non-covalent interactions and resulting structures observed in systems containing quinoline and sulfonic acid moieties.

Advanced Optical Materials (excluding OLEDs)

Quinoline and its derivatives are well-known for their photophysical properties, including fluorescence. These properties are highly sensitive to the molecular environment and the nature of substituents on the quinoline ring. This compound has features that make it a promising component for advanced optical materials.

Fluorescence and Sensing: The sulfonic acid group makes the molecule highly soluble in water and its fluorescence properties are often pH-dependent. The protonation state of both the sulfonic acid group and the quinoline nitrogen can alter the electronic transitions within the molecule, leading to changes in the absorption and emission spectra. This pH-dependent fluorescence makes such compounds suitable for use as optical pH sensors. Theoretical studies on the related 8-hydroxyquinoline-5-sulfonic acid (8-HQS) have detailed how its absorption and emission spectra change with pH, providing a framework for understanding these effects. researchgate.net

Heavy Atom Effect: The bromine atom can influence the photophysical properties through the "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This can lead to phosphorescence or be harnessed in applications requiring triplet state sensitization.

High Refractive Index Materials: The incorporation of heavy atoms like bromine into a polymer or material matrix is a known strategy to increase its refractive index. Materials with a high refractive index are valuable for applications in lenses, optical fibers, and coatings.

Research into quinoline-fused fluorescent compounds has demonstrated their potential, with properties like the molar extinction coefficient, Stokes shift, and quantum yield being tunable through chemical modification. nih.gov For example, a film containing 8-hydroxyquinoline-5-sulfonic acid (HQSA) was shown to act as an acid vapor sensor, exhibiting a significant fluorescence spectral shift from 450 nm to 515 nm upon protonation of the quinoline nitrogen. researchgate.net

| Compound/Derivative | Optical Property | Observation/Application | Reference |

| 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) | pH-dependent absorption/emission | Potential for use as a fluorescent pH sensor | researchgate.net |

| Quinoline-fused Dihydroquinazolinones | Tunable photophysical properties | Blue-shifted π-π* transitions observed | nih.gov |

| 8-HQS-based film | Vapochromic fluorescence | Fluorescence shift from 450 nm to 515 nm in presence of acid vapor | researchgate.net |

This table presents observed optical properties for compounds structurally related to this compound, indicating its potential in similar applications.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

Traditional synthetic routes to substituted quinolines and their sulfonated derivatives often rely on harsh conditions, toxic reagents, and hazardous solvents, such as concentrated sulfuric acid and excess halogens. Future research should prioritize the development of environmentally benign and sustainable synthetic methods. Key areas for exploration include the use of solid acid catalysts to replace liquid acids, minimizing corrosive waste streams. Alternative brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity and safer handling compared to molecular bromine. researchgate.netgoogle.comorgsyn.orgacgpubs.org The investigation of solvent-free reaction conditions or the use of greener solvents like ionic liquids could further reduce the environmental impact of synthesis.

| Methodology | Traditional Approach | Potential Green Alternative | Anticipated Benefits |

| Sulfonation | Fuming Sulfuric Acid | Sulfamic acid, Zeolites, Solid superacids | Reduced corrosion, easier product isolation, catalyst recyclability |

| Bromination | Liquid Bromine (Br₂) in strong acid | N-Bromosuccinimide (NBS), [BBIm]Br₃ (Ionic Liquid) | Enhanced regioselectivity, improved safety, milder reaction conditions |

| Solvent System | Concentrated H₂SO₄, Chloroform | Solvent-free (mechanochemistry), water, ionic liquids | Reduced volatile organic compound (VOC) emissions, lower toxicity |

| Energy Input | Conventional thermal heating | Microwave irradiation, Ultrasound assistance | Faster reaction times, lower energy consumption, improved yields |

Exploration of New Catalytic Transformations

The functional groups on 5-Bromoquinoline-8-sulfonic acid present opportunities for its use in or as a subject of novel catalytic transformations. The carbon-bromine bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the facile introduction of a wide range of organic moieties at the 5-position, creating a library of novel quinoline (B57606) derivatives with tailored electronic and steric properties.

Furthermore, the quinoline nitrogen and the sulfonic acid group could act as coordinating sites, enabling the molecule to serve as a ligand for catalytic metal centers. Research into molybdenum disulfide (MoS₂) has shown its catalytic properties in the hydrogenation of bromoquinolines, suggesting a broader scope for catalytic reduction of the quinoline core to access bromo-1,2,3,4-tetrahydroquinolines. rsc.orgrsc.org Future studies could explore the catalytic activity of complexes derived from this compound in reactions such as C-H activation, asymmetric synthesis, and oxidation catalysis.

| Catalytic Transformation | Role of this compound | Potential Outcome |

| Cross-Coupling (e.g., Suzuki, Heck) | Substrate | Synthesis of novel 5-aryl, 5-alkenyl, or 5-alkynyl quinoline-8-sulfonic acids |

| Hydrogenation | Substrate | Formation of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-sulfonic acid |

| Coordination Chemistry | Ligand | Creation of novel metal complexes with potential catalytic activity |

| C-H Functionalization | Substrate / Directing Group | Regioselective introduction of new functional groups on the quinoline core |

Advanced Investigations into Excited State Dynamics

The photophysical properties of quinoline derivatives are of great interest for applications in sensing, imaging, and optoelectronics. The presence of a heavy bromine atom in this compound is expected to significantly influence its excited state dynamics through the heavy-atom effect, which can promote intersystem crossing (ISC) from the singlet excited state to the triplet state. This could lead to interesting phosphorescent properties.

Future research should employ advanced spectroscopic techniques to unravel these dynamics. Ultrafast transient absorption (TA) spectroscopy and time-resolved resonance Raman spectroscopy can provide a comprehensive understanding of the excited-state processes, such as ISC rates, triplet state lifetimes, and potential for excited state proton transfer (ESPT). rsc.orgrsc.org ESPT has been observed in related hydroxy-quinolines and is a critical mechanism in many chemical and biological processes. rsc.orgmdpi.com Computational studies, such as time-dependent density functional theory (TD-DFT), will be invaluable for predicting electronic transitions and understanding the nature of the excited states.

Design of Multifunctional Materials

The distinct functionalities of this compound make it an excellent candidate for incorporation into multifunctional materials. The sulfonic acid group can impart properties like water solubility, proton conductivity, or the ability to ionically interact with polymers like chitosan. nih.gov This opens avenues for creating novel materials for applications such as proton exchange membranes in fuel cells or as components in biocompatible fibrous materials.

For instance, 8-hydroxyquinoline-5-sulfonic acid has been successfully incorporated into poly(vinyl alcohol)/chitosan electrospun mats for biomedical applications. nih.gov A similar approach with the bromo-derivative could yield materials where the bromine atom serves as a site for further functionalization, a feature for tuning electronic properties, or to enhance specific biological activities. Furthermore, its ability to coordinate with metal ions could be exploited in the design of metal-organic frameworks (MOFs) or coordination polymers, potentially leading to materials with combined porosity, luminescence, and catalytic activity.

| Material Class | Role of this compound | Potential Functionality |

| Polymer Composites | Functional filler/monomer | Proton conductivity, antibacterial properties, enhanced thermal stability |

| Metal-Organic Frameworks (MOFs) | Organic linker | Luminescence, gas sorption, heterogeneous catalysis, chemical sensing |

| Electrospun Nanofibers | Active agent | Wound dressing materials, controlled release systems |

| Surface Modifiers | Anchoring group on nanoparticles | Fluorescent probes, targeted delivery systems |

Integration with Emerging Chemical Technologies

Advancements in chemical technologies offer new ways to accelerate the research and development of compounds like this compound. Flow chemistry, for example, provides a platform for the safe and scalable synthesis of quinoline derivatives, particularly for reactions that are highly exothermic or involve hazardous intermediates. The precise control over reaction parameters in microreactors can lead to improved yields and purities.

High-throughput screening methods can be employed to rapidly evaluate the catalytic activity or biological properties of a library of derivatives synthesized from the parent compound. Moreover, the integration of computational chemistry and machine learning can guide the rational design of new molecules. Predictive models can be developed to correlate the structure of this compound derivatives with their photophysical properties, catalytic performance, or material characteristics, thereby streamlining the discovery process and reducing experimental costs.

Q & A

Q. What synthetic methodologies are commonly used for 5-Bromoquinoline-8-sulfonic acid, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves bromination of a quinoline precursor followed by sulfonation. For bromination, FeBr₃ or AlBr₃ catalysts at 100–120°C improve yield (65–82%) by enhancing electrophilic substitution . Sulfonation is achieved via fuming sulfuric acid under controlled temperatures (40–60°C) to avoid over-sulfonation. Optimization includes:

- Catalyst Screening : Transition-metal catalysts (e.g., FeBr₃) enhance regioselectivity for the 8-position.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates the sulfonic acid derivative.

- Yield Monitoring : Use TLC or HPLC to track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O) shows deshielded aromatic protons (δ 8.5–9.0 ppm) due to sulfonic acid’s electron-withdrawing effect. ¹³C NMR confirms sulfonation via a downfield shift (~120 ppm) for the C-8 carbon .

- Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions (e.g., m/z 274 for C₉H₅BrNO₃S⁻) .

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) to verify purity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s sulfonic acid group enhances solubility in aqueous media, making it suitable for: